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Compound of Interest

Compound Name:
2-(4-Amino-2-chlorophenyl)acetic

acid

CAS No.: 1260795-87-6

Cat. No.: B3177045

Get Quote

Molecular Weight & Physicochemical Profiling for Drug Development

Executive Summary
2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 1260795-87-6) is a specialized bifunctional

intermediate used in the synthesis of pharmaceutical libraries and heterocyclic scaffolds.[1]

Characterized by a molecular weight of 185.61 g/mol , this compound features a phenylacetic

acid core substituted with a chlorine atom at the ortho position (C2) and an amino group at the

para position (C4) relative to the acetic acid side chain.[2]

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer,

2-amino-2-(4-chlorophenyl)acetic acid (4-Chlorophenylglycine, CAS: 6212-33-5). While the

latter is an

-amino acid used in antibiotic synthesis (e.g., Loracarbef), the subject of this guide is a
phenylacetic acid derivative, offering orthogonal reactivity at the aniline and carboxylic acid
termini.
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Physicochemical Profile
Molecular Weight & Isotopic Distribution
Precise molecular weight calculations are essential for stoichiometry in high-throughput

screening (HTS) library synthesis. The presence of a chlorine atom introduces a significant

isotope pattern that must be accounted for in Mass Spectrometry (MS) workflows.

Parameter Value Notes

Formula

Average Molecular Weight 185.61 g/mol
Used for molarity calculations.

[3]

Monoisotopic Mass (

)
185.0244 Da Primary peak in HRMS.

Isotope Peak (

)
187.0214 Da

M+2 peak approx. 32%

intensity of M.

Exact Mass 185.024356

Solubility & Ionization
This molecule is amphoteric, containing both a basic aniline and an acidic carboxyl group.

Acidic pKa (COOH): ~3.8 – 4.2 (Estimated)

Basic pKa (Aniline): ~3.5 – 4.0 (Lowered by electron-withdrawing Cl and COOH effects)

Isoelectric Point (pI): ~4.0

Solubility: Low in neutral water (zwitterionic aggregation possible). Soluble in dilute HCl

(cationic form) or dilute NaOH (anionic form). Soluble in DMSO and Methanol.

Synthetic Utility & Workflow
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The synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid typically proceeds via the reduction

of its nitro-precursor. This pathway preserves the chlorine substituent, which is prone to

hydrodehalogenation under vigorous catalytic hydrogenation conditions.

Synthesis Pathway Diagram
The following flowchart illustrates the standard reduction protocol from 2-(2-chloro-4-

nitrophenyl)acetic acid (CAS 73088-11-6).
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Reduction System
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2-(4-Amino-2-chlorophenyl)
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(CAS 1260795-87-6)

 Selective Reduction
(-NO2 -> -NH2)

Click to download full resolution via product page

Caption: Chemoselective reduction of the nitro group to aniline, avoiding dechlorination.

Experimental Protocol: Iron-Mediated Reduction
Note: This method is preferred over Pd/C hydrogenation to prevent the loss of the Chlorine

atom.

Charge: In a 250 mL round-bottom flask, suspend 2-(2-chloro-4-nitrophenyl)acetic acid (10

mmol, 2.15 g) in Ethanol (50 mL) and Water (10 mL).

Activate: Add Ammonium Chloride (50 mmol, 2.65 g) and Iron Powder (50 mmol, 2.80 g,

<325 mesh).

Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor by TLC

(Mobile phase: 5% MeOH in DCM). The starting material (UV active, often yellow) should

disappear.

Workup:
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Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot

ethanol.

Concentrate the filtrate under reduced pressure to remove ethanol.

Adjust the aqueous residue to pH ~4–5 with dilute acetic acid to precipitate the product.

Filter the off-white solid and dry under vacuum at 45°C.

Yield: Typical yields range from 85–95%.

Analytical Characterization
Validating the identity of this intermediate requires distinguishing it from its region-isomers.

HPLC Method for Purity
A reverse-phase method is recommended.[4] The chlorine atom increases lipophilicity

compared to non-chlorinated analogs.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.[4]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

Retention Time: Expect elution later than phenylglycine derivatives due to the lipophilic

chlorophenyl core.

Mass Spectrometry (LC-MS)
The mass spectrum provides the definitive fingerprint for the chlorinated species.
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Ion Mode Expected m/z Interpretation

ESI (+)
186.03 (

)
Protonated aniline.

ESI (+)
188.03 (

)

Isotope peak (approx. 30%

height of 186).

ESI (-) 184.02 Deprotonated carboxylate.

Mass Fragmentation Pathway
Understanding the fragmentation helps in structural confirmation during QC.

Parent Ion [M+H]+
m/z 186.0

Decarboxylation
[M+H - COOH]+

- 45 Da (COOH)

Tropylium Ion
(Chlorinated)

Rearrangement

Click to download full resolution via product page

Caption: Primary fragmentation pathway in ESI+ mode involving loss of the carboxylic acid

group.

Applications in Drug Discovery[5]
This scaffold serves as a versatile "linker" in medicinal chemistry:
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PROTAC Linkers: The amino group provides a handle for attaching E3 ligase ligands, while

the carboxylic acid can be coupled to the target protein ligand.

Heterocycle Synthesis:

Oxindoles: Intramolecular cyclization (though difficult with para-amino, feasible if the acid

is activated and an ortho-functionalization strategy is used).

Benzimidazoles: If the position 3 is functionalized (e.g., nitration followed by reduction),

this scaffold can form benzimidazoles.

Peptidomimetics: Acts as a constrained, lipophilic phenylalanine mimic in peptide chains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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